N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields. DMHA is a derivative of 2-aminoisoheptane, which is a stimulant that has been used in dietary supplements and pre-workout formulas. The aim of
Mechanism of Action
The exact mechanism of action of DMHA is not fully understood. However, it is believed to act as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This leads to the release of neurotransmitters such as norepinephrine and dopamine, which are responsible for the stimulant effects of DMHA.
Biochemical and Physiological Effects
DMHA has been shown to have a number of biochemical and physiological effects. It has been found to increase energy levels, improve cognitive function, and enhance athletic performance. DMHA has also been shown to increase heart rate, blood pressure, and respiration rate, which are all indicators of sympathetic nervous system activation.
Advantages and Limitations for Lab Experiments
One advantage of DMHA is its potential as a research tool for investigating the sympathetic nervous system. It can be used to study the effects of sympathetic nervous system activation on various physiological and biochemical processes. However, one limitation of DMHA is its potential for abuse, which makes it difficult to control in laboratory settings.
Future Directions
There are several future directions for research on DMHA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a plant growth regulator. Additionally, further research is needed to fully understand the mechanism of action of DMHA and its effects on the sympathetic nervous system.
Synthesis Methods
DMHA can be synthesized using a multistep process that involves the reaction of 2,4-dimethylphenylacetonitrile with hydroxylamine hydrochloride, followed by the reduction of the resulting oxime with sodium borohydride. The final product is obtained by the reaction of the resulting amine with chloroacetyl chloride in the presence of triethylamine.
Scientific Research Applications
DMHA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, DMHA has been investigated for its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. In agriculture, DMHA has been studied for its ability to enhance plant growth and yield. In industry, DMHA has been investigated for its potential as a solvent and as a fuel additive.
properties
IUPAC Name |
(2E)-N-(2,4-dimethylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-4-9(8(2)5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCMUQPJNTITO-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=N/O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide |
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